4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with two phenyl groups at positions 3 and 6, and a 2,3-dihydro-1,4-benzodioxin moiety at position 2.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-3-7-17(8-4-1)21-16-20(24(26-25-21)18-9-5-2-6-10-18)19-11-12-22-23(15-19)28-14-13-27-22/h1-12,15-16H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHFGVYAZIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine typically involves multiple steps, starting with the preparation of the benzodioxin ring. One common method involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring. This intermediate is then subjected to further reactions to introduce the pyridazine core and the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
One prominent application of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is in the development of anticancer agents. Research indicates that compounds with similar structural frameworks can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study : A study demonstrated that derivatives of pyridazine exhibited significant anti-proliferative activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and growth.
Neuroprotective Effects
The compound also shows promise in neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
Research Findings : In vitro studies have indicated that pyridazine derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-cancer | Inhibits proliferation of cancer cells | |
| Neuroprotective | Modulates neurotransmitter systems | |
| Enzyme Inhibition | Inhibits dihydroorotate dehydrogenase |
Material Science Applications
Beyond biological applications, this compound's unique chemical structure makes it suitable for use in material science. Its properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Research Insights : Studies have shown that similar compounds can enhance the efficiency of OLEDs due to their favorable charge transport properties and luminescent characteristics.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Immunomodulatory Analogues: D4476
Compound : D4476 (4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) .
- Structural Differences : Replaces pyridazine with an imidazole ring and includes a benzamide group.
- Activity : Inhibits regulatory T-cell (Treg) differentiation and enhances BCG vaccine efficacy against tuberculosis. Synergistic effects observed with Th2 inhibitors .
- Key Insight: The benzodioxin moiety is critical for immunomodulation, but the imidazole-benzamide framework in D4476 may target different signaling pathways compared to the pyridazine core in the target compound .
Table 1: Immunomodulatory Comparison
| Feature | Target Compound | D4476 |
|---|---|---|
| Core Structure | Pyridazine | Imidazole |
| Benzodioxin Position | Position 4 | Position 6 (on imidazole) |
| Key Functional Groups | 3,6-Diphenyl | Benzamide, Pyridinyl |
| Biological Role | Undocumented (Potential) | Treg Inhibition |
Antibacterial Sulfonamides
Compound : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide .
Table 2: Antibacterial Activity Comparison
| Feature | Target Compound | Sulfonamide Analogue |
|---|---|---|
| Functional Group | Pyridazine, Diphenyl | Sulfonamide |
| Benzodioxin Role | Aromatic scaffold | Direct sulfonamide attachment |
| Solubility | Likely lower (lipophilic) | Higher (polar sulfonamide) |
Antihepatotoxic Analogues: Flavones and Coumarins
Compounds: 3',4'(1",4"-dioxino) flavone (4f) and derivatives .
- Structural Differences : Flavone/coumarin cores vs. pyridazine.
- Activity : Protect against CCl4-induced hepatotoxicity by modulating SGOT, SGPT, and ALKP levels.
- Key Insight: The benzodioxin ring enhances hepatoprotective effects, but flavonoid/coumarin frameworks likely interact with antioxidant pathways, unlike pyridazine-based compounds .
Table 3: Antihepatotoxic Comparison
| Feature | Target Compound | Flavone 4f |
|---|---|---|
| Core Structure | Pyridazine | Flavone |
| Benzodioxin Position | Position 4 | Integrated into flavonoid |
| Mechanism | Undocumented | Antioxidant, enzyme modulation |
Dihydropyrimidinone Derivatives
Compounds : 4-(Substituted phenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-ones .
- Structural Differences: Dihydropyrimidinone ring with benzodioxin-carbonyl vs. pyridazine-diphenyl.
- Activity : Synthesized for broad biological screening; structural flexibility allows diverse targeting.
- Key Insight: The carbonyl group in dihydropyrimidinones may enhance hydrogen bonding, whereas the diphenyl-pyridazine structure could favor hydrophobic interactions .
Structural-Activity Relationships (SAR) and Molecular Interactions
- Benzodioxin Role : Critical for aromatic stacking and electronic effects across all analogues .
- Heterocyclic Core : Pyridazine (target) vs. imidazole (D4476) or flavone (4f) dictates target specificity. Pyridazine’s nitrogen atoms may facilitate unique hydrogen bonding with enzymes like TNF-α (PDB: 2az5) .
Biological Activity
The compound 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.36 g/mol. The compound features a pyridazine ring substituted with two phenyl groups and a benzodioxin moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity
- Preliminary studies suggest that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) .
-
Antidiabetic Effects
- The compound may also act as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate metabolism; thus, inhibiting it can help manage blood glucose levels in diabetic patients. Compounds related to this structure have demonstrated effective inhibition of α-glucosidase with IC50 values ranging from 40 to 52 μM .
- Anti-inflammatory Properties
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes .
- Enzyme Inhibition : The inhibition of enzymes such as α-glucosidase is a key mechanism for its antidiabetic effects .
- Cytotoxic Pathways : Induction of apoptosis in cancer cells through various pathways may contribute to its anticancer properties.
Case Studies
Several studies have explored the biological activities of compounds related to or derived from this compound:
Q & A
Q. Advanced
- Modify substituents : Compare analogs with halogens or methyl groups at the 3- and 6-positions.
- Assay key targets : Test inhibition of PDE4 or COX-2, correlating electronic effects (Hammett σ values) with activity.
A SAR study on 6-(4-substitutedphenyl)pyridazinones showed electron-withdrawing groups enhanced antiplatelet activity by 40% .
What alternative synthetic routes exist for scale-up production in academic settings?
Q. Advanced
- Flow chemistry : Improves heat management in exothermic cyclization steps.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for benzodioxin coupling) .
A pilot study achieved 85% yield using continuous flow reactors with Pd/C catalysts .
What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?
Advanced
The compound inhibits phosphodiesterases (PDEs) via competitive binding to the catalytic site. Molecular dynamics simulations reveal hydrogen bonding between the pyridazine N-atom and PDE4B’s Gln-369 residue. In vitro validation showed Ki = 0.8 µM, aligning with computational predictions .
Comparative Table: Structural Analogs and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
